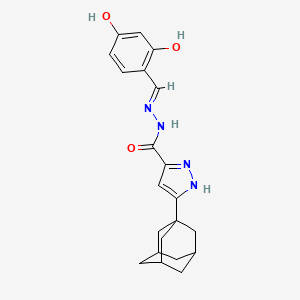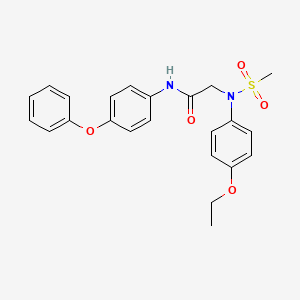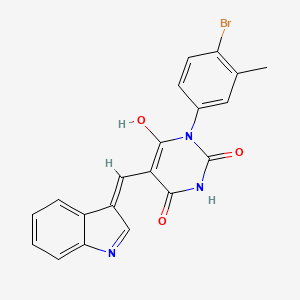
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as APDC, is a chemical compound that has shown potential in various scientific research applications. APDC is a pyrazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is not well understood. However, it has been suggested that 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide binds to metal ions through its pyrazole and hydroxy groups, forming a stable complex. This complexation can lead to changes in the biochemical and physiological properties of the metal ions and their biological targets.
Biochemical and Physiological Effects:
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to scavenge free radicals and inhibit lipid peroxidation, which makes it useful in preventing oxidative stress-related diseases. 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been shown to inhibit the production of inflammatory cytokines and enzymes, which makes it useful in treating inflammatory diseases. Additionally, 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments, including its high selectivity and sensitivity for metal ions, its ability to emit fluorescence, and its catalytic activity. However, 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide also has some limitations, including its low solubility in water, which can limit its use in aqueous environments. Additionally, 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can be sensitive to pH and temperature changes, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide research, including the development of new synthesis methods to increase the yield and purity of 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, the investigation of its mechanism of action, and the exploration of its potential use in various scientific research applications, including metal ion detection, separation, and catalysis. Additionally, 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide could be modified to improve its solubility and stability in aqueous environments and to enhance its selectivity and sensitivity for specific metal ions. Further studies could also investigate the potential use of 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide as an anticancer agent and its efficacy in vivo.
Métodos De Síntesis
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can be synthesized using different methods, including the reaction of 2,4-dihydroxybenzaldehyde with 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide in the presence of a catalyst. Another method involves the reaction of 2,4-dihydroxybenzaldehyde with 3-(1-adamantyl)-1H-pyrazole-5-carboxylic acid hydrazide in the presence of a base. These methods have been optimized to increase the yield and purity of 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide.
Aplicaciones Científicas De Investigación
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been studied for its potential use in various scientific research applications, including as a ligand for metal ions, a fluorescent probe for metal ions, and a catalyst for organic reactions. 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to selectively bind to different metal ions, including copper, zinc, and mercury, which makes it useful in metal ion detection and separation. 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been used as a fluorescent probe for metal ions due to its ability to emit fluorescence upon binding to metal ions. Additionally, 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been used as a catalyst for various organic reactions, including the synthesis of pyrazole derivatives.
Propiedades
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c26-16-2-1-15(18(27)6-16)11-22-25-20(28)17-7-19(24-23-17)21-8-12-3-13(9-21)5-14(4-12)10-21/h1-2,6-7,11-14,26-27H,3-5,8-10H2,(H,23,24)(H,25,28)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXBINTUOXGPHJ-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=C(C=C(C=C5)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=C(C=C(C=C5)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6069707.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)
![4-(2-chlorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069729.png)
![ethyl (2-{[2-methoxy-4-(methylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6069732.png)
methanone](/img/structure/B6069734.png)
![N-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide](/img/structure/B6069740.png)
![5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B6069746.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6069770.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6069778.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B6069785.png)
![2-{1-isobutyl-4-[4-(trifluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069791.png)